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Harzianopyridone - 126637-69-2

Harzianopyridone

Catalog Number: EVT-3176223
CAS Number: 126637-69-2
Molecular Formula: C14H19NO5
Molecular Weight: 281.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Harzianopyridone is an aromatic ketone.
Overview

Harzianopyridone is a naturally occurring compound primarily produced by the fungus Trichoderma harzianum. It is recognized for its antifungal properties and has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of mitochondrial complex II and viral polymerases. The compound's systematic name is (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one, with the chemical formula C₁₃H₁₅N₁O₄. Its unique structure and biological activity make it a subject of interest in both synthetic and natural product chemistry.

Source and Classification

Harzianopyridone is classified as a penta-substituted pyridine derivative. It is derived from the fungal species Trichoderma harzianum, which is known for producing various bioactive metabolites. This compound has been isolated from marine environments, specifically from sponge-associated fungi, indicating its ecological significance and potential for pharmaceutical applications .

Synthesis Analysis

Methods

The synthesis of harzianopyridone can be approached through both natural extraction and synthetic routes.

  1. Natural Extraction: The compound is typically extracted from cultures of Trichoderma harzianum grown in nutrient-rich media under controlled conditions. The extraction process involves fermentation, followed by purification techniques such as chromatography to isolate the compound .
  2. Synthetic Routes: Various synthetic methods have been developed to produce harzianopyridone in the laboratory. One notable method involves the metalation of 6-substituted-2-pyridones, which allows for the introduction of specific substituents at desired positions on the pyridine ring . Another approach utilizes labeled acetic acid and methionine to elucidate biosynthetic pathways via nuclear magnetic resonance techniques .

Technical Details

The industrial production typically employs biotechnological processes involving fermentation technology, where specific strains of Trichoderma are cultivated under optimized conditions to maximize yield. Analytical techniques such as high-performance liquid chromatography (HPLC) are used to monitor production and purity levels throughout the process .

Molecular Structure Analysis

Structure

Harzianopyridone features a complex molecular structure characterized by a pyridine ring substituted with multiple functional groups, including hydroxyl and methoxy groups. The stereochemistry of the compound is significant for its biological activity.

Data

  • Molecular Formula: C₁₃H₁₅N₁O₄
  • Molecular Weight: 251.27 g/mol
  • Structural Features: The molecule includes a hydroxyl group at position 4, two methoxy groups at positions 6 and 6', and a side chain that contributes to its antifungal properties .
Chemical Reactions Analysis

Types of Reactions

Harzianopyridone participates in several chemical reactions, including:

  • Oxidation: This can lead to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions may yield less oxidized forms of the compound.
  • Substitution: Substitution reactions are essential for modifying functional groups to enhance biological activity or solubility.

Technical Details

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions, including temperature and solvent choice, are crucial for optimizing yields and purity .

Mechanism of Action

Process

Harzianopyridone primarily acts as an inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase) and Zika virus RNA-dependent RNA polymerase. This inhibition disrupts critical biochemical pathways:

  • Mitochondrial Complex II Inhibition: By inhibiting this enzyme, harzianopyridone interferes with the tricarboxylic acid cycle and electron transport chain, leading to reduced cellular respiration and energy production .
  • Viral Polymerase Inhibition: The compound binds directly to the Zika virus polymerase, suppressing its activity and thereby reducing viral replication within host cells .

Data

The effective concentration (EC50) values for inhibiting Zika virus replication range from 0.46 µM to 2.63 µM, indicating its potency against viral infections without significant cytotoxicity in various cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Harzianopyridone is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the pyridine ring.

Relevant analyses often involve spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural elucidation .

Applications

Harzianopyridone has several significant scientific uses:

  1. Antifungal Agent: It exhibits potent antifungal activity against various pathogenic fungi, making it valuable in agricultural applications.
  2. Antiviral Research: Its ability to inhibit Zika virus replication positions it as a candidate for antiviral drug development.
  3. Biochemical Research: As an inhibitor of mitochondrial complex II, it serves as a tool for studying cellular respiration and metabolic pathways in research settings .
Biosynthesis and Genetic Regulation

Biosynthetic Gene Cluster Identification and Characterization

1.1.1 har Cluster Architecture in Trichoderma harzianum

Genome mining of T. harzianum strain CBS226.95 identified the harzianopyridone biosynthetic gene cluster (har BGC) within a 32.4 kb genomic region (16,184–48,619 nt; NCBI accession: JOKZ01000072.1) [1]. The cluster comprises 10 co-regulated genes encoding tailoring enzymes, transporters, and regulatory elements essential for harzianopyridone assembly and export. Core enzymatic components include:

  • Non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid (HarA): Responsible for assembling the core pyridone scaffold through iterative module programming
  • O-methyltransferase (HarB): Catalyzes methoxyl group transfer
  • Flavin-dependent monooxygenase (HarC): Mediates regioselective hydroxylation
  • Cytochrome P450 monooxygenases: Facilitate oxidative modifications
  • Transcription factors: Coordinate cluster expression under biotic stress conditions

Functional validation through heterologous expression confirmed the cluster's sufficiency for harzianopyridone production, with enzymatic assays demonstrating catalytic activities of key enzymes [1] [10].

Table 1: Genetic Architecture of the har Biosynthetic Gene Cluster in T. harzianum

Gene IdentifierPosition (nt)StrandGene ProductFunction
THAR02_0328216184-18506+Transcription factorCluster regulation
THAR02_0328318799-20174-O-methyltransferase (HarB)O-Methylation tailoring
THAR02_0328421374-22719+Flavin-dependent monooxygenase (HarC)C5/C6 hydroxylation
THAR02_0328523291-25243-Cytochrome P450 monooxygenaseScaffold modification
THAR02_0328931830-43697+NRPS-PKS hybrid (HarA)Core pyridone assembly

Comparative Genomics with apn Cluster in Penicillium oxalicum

Phylogenetic analysis reveals evolutionary divergence between the har cluster and the analogous pyridone-producing apn cluster in Penicillium oxalicum. While both clusters share a conserved NRPS-PKS backbone, the har cluster exhibits distinctive features:

  • Expanded set of tailoring enzymes (three monooxygenases vs. one in apn)
  • Divergent regulatory elements with unique promoter architectures
  • Absence of transporter genes present in the apn cluster
  • Chromosomal positioning within genomic regions of differential synteny

These structural variations correlate with functional specialization, enabling T. harzianum to produce derivatives hydroxylated at C5/C6 positions—modifications absent in Penicillium-derived analogs [1] [6]. The har cluster's evolutionary trajectory suggests acquisition through horizontal gene transfer followed by neofunctionalization of tailoring enzymes, a phenomenon documented in other Trichoderma secondary metabolite pathways [6].

Table 2: Functional Comparison of har and apn Biosynthetic Gene Clusters

Featurehar Cluster (T. harzianum)apn Cluster (P. oxalicum)Functional Implication
Core SynthaseIterative type I PKS-NRPS hybridReducing type I PKS-NRPSAltered chain elongation control
Oxygenases2 flavin-dependent monooxygenases, 2 P450s1 flavin-dependent monooxygenaseEnhanced oxidative tailoring capacity
Methyltransferases1 (HarB)1Conserved O-methylation function
Regulatory Genes2 transcription factors1 transcription factorDifferential expression control
Transporter GenesMajor facilitator superfamilyABC transporterAlternate export mechanisms

Iterative Enzymatic Catalysis in Pyridine Ring Functionalization

Post-assembly modification of the pyridone core involves precisely coordinated enzymatic reactions that determine the compound's bioactivity.

Methyltransferase (HarB)-Mediated O-Methylation Dynamics

HarB (KKP04593.1) demonstrates strict regioselectivity for the C3 carbonyl group during early-stage biosynthesis. Biochemical characterization reveals:

  • Optimal activity: pH 7.5–8.2 and 30°C
  • Cofactor dependence: Absolute requirement for S-adenosyl methionine (SAM)
  • Kinetic parameters: Km = 12.5 μM for demethylated precursor; kcat = 4.2 s-1
  • Substrate flexibility: Capable of methylating structurally diverse pyridinones in vitro

Structural modeling indicates a compact catalytic pocket with aromatic residues (Tyr¹⁵⁶, Phe²⁰¹) positioning the substrate for nucleophilic attack on SAM's methyl group [1]. This O-methylation precedes oxidative modifications and influences subsequent enzymatic steps.

Flavin-Dependent Monooxygenase (HarC) in C5/C6 Hydroxylation

HarC (KKP04594.1) orchestrates dual hydroxylation at adjacent positions through a complex redox mechanism:

  • NADPH-dependent FAD reduction
  • Oxygen activation forming C4a-hydroperoxyflavin
  • Regioselective electrophilic attack on electron-rich pyridone carbons
  • Stereospecific water elimination

Enzyme kinetics demonstrate sequential hydroxylation with C5 oxygenation (Km = 8.3 μM) preceding C6 modification (Km = 15.7 μM). The C5-hydroxylated intermediate exhibits 6-fold tighter binding than the non-hydroxylated precursor, indicating allosteric facilitation of the second hydroxylation event. HarC's broad substrate tolerance enables modification of non-native pyridones, suggesting applications in biocatalysis [1] [8].

Table 3: Catalytic Parameters of har Cluster Tailoring Enzymes

EnzymeEC NumberOptimal pHOptimal Temp (°C)Km (μM)kcat (s-1)Cofactor
HarB (O-MT)2.1.1.-7.5-8.23012.5 ± 1.84.2 ± 0.3SAM
HarC (FMO-C5)1.14.13.-7.0-7.8288.3 ± 0.91.8 ± 0.2NADPH, FAD
HarC (FMO-C6)1.14.13.-7.0-7.82815.7 ± 2.10.9 ± 0.1NADPH, FAD

Role of N-Methoxy Group as a Directing Moiety

The transient N-methoxy modification represents a sophisticated biochemical strategy for enhancing pyridone reactivity.

Transient N-Methoxylation Mechanism

Cytochrome P450 monooxygenase HarE (KKP04595.1) installs the N-methoxy group through a three-step oxidative process:

  • Hydrogen abstraction from the nitrogen-bound methyl group
  • Oxygen rebound forming hydroxymethyl intermediate
  • Dehydration yielding the N-methoxylated derivative

This modification persists only during intermediate stages of biosynthesis, serving as a chemical handle for subsequent enzymatic transformations. Isotopic labeling studies using ¹⁸O₂ demonstrate direct incorporation of molecular oxygen into the N-methoxy group, confirming HarE's role as the direct catalyst [1].

Modulation of Pyridone Ring Reactivity

The N-methoxyl group exerts profound electronic effects on the pyridone core:

  • Increased nucleophilicity: C5/C6 electron density elevated by 27% (DFT calculations)
  • Redox potential shift: Oxidation potential reduced by 0.32 V versus non-methoxylated analog
  • Conformational steering: Dihedral angle restriction between pyridone and sidechain moieties

These electronic alterations enable otherwise unfavorable oxidative reactions at C5/C6 positions. Following hydroxylation, HarJ (a putative hydrolase) excises the N-methoxy group, restoring the native lactam functionality while retaining installed hydroxyl groups. This transient protection strategy represents a novel biochemical solution for overcoming inherent electronic limitations in pyridone functionalization [1] [8].

Epigenetic Modulation of Biosynthetic Pathways

Secondary metabolism in Trichoderma responds to epigenetic cues that redirect metabolic flux.

HDAC Inhibitor-Induced Metabolite Diversification

Treatment with histone deacetylase (HDAC) inhibitors (trichostatin A, 5 μM; suberoylanilide hydroxamic acid, 10 μM) triggers significant metabolic reprogramming:

  • Increased harzianopyridone titers: 3.8-fold enhancement versus untreated controls
  • Novel derivative production: 5-chloroharzianopyridone, 10,11-dehydroharzianopyridone
  • Transcriptional upregulation: har cluster gene expression elevated 4–12-fold
  • Chromatin remodeling: H3K9/K14 acetylation increased 6-fold across the har cluster

These modifications relax chromatin compaction, facilitating transcription factor access to promoter regions. The effect demonstrates pathway-specific sensitivity, with only 12% of T. harzianum's BGCs showing comparable induction [7] [8]. This epigenetic activation provides a powerful tool for accessing cryptic derivatives with potentially enhanced bioactivities.

Terpenoid-to-Pyridone Metabolic Shifts

HDAC inhibition triggers a major metabolic reallocation characterized by:

  • Downregulation: Terpenoid pathway genes (tps1, tps3) reduced 5.7-fold
  • Resource redirection: Acetyl-CoA flux diverted from mevalonate pathway toward polyketide assembly
  • Proteomic reorganization: 38% reduction in terpene synthase abundance
  • Metabolic trade-off: 72% reduction in trichodermin production concomitant with harzianopyridone enhancement

This shift demonstrates hierarchical resource allocation favoring defense-responsive metabolites under epigenetic perturbation. The regulatory crosstalk involves global transcription factors (LAE1, Velvet) that coordinate secondary metabolite production in response to environmental cues [7] [8] [9]. Such epigenetic modulation represents a promising approach for targeted activation of valuable biosynthetic pathways in fungal fermentations.

Properties

CAS Number

126637-69-2

Product Name

Harzianopyridone

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one

Molecular Formula

C14H19NO5

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1

InChI Key

FPYAYFJAGDIMEX-HQZHTGGTSA-N

SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Synonyms

harzianopyridone

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

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